Molecular Descriptor Differentiation: Exact Mass, Hydrogen-Bond Donor Count, and Rotatable Bonds vs. N-Methyl-2-benzothiazolamine
The target compound exhibits a higher exact monoisotopic mass (182.03151 Da) than its non-fluorinated N-methyl analog N-methyl-2-benzothiazolamine (164.04082 Da), a difference of 17.99 Da attributable to the 6-fluoro-for-hydrogen substitution. This mass shift is analytically significant for LC-MS identification and purity assessment. Furthermore, the target compound possesses 4 hydrogen-bond acceptor sites vs. 2 for the non-fluorinated analog, reflecting the contribution of the fluorine atom as an H-bond acceptor. Both compounds share 1 hydrogen-bond donor (the secondary amine N–H) and 1 rotatable bond [1].
| Evidence Dimension | Physicochemical and structural descriptors (exact mass, H-bond acceptors, rotatable bonds) |
|---|---|
| Target Compound Data | Exact mass: 182.03151 Da; H-bond acceptors: 4; H-bond donors: 1; Rotatable bonds: 1 |
| Comparator Or Baseline | N-Methyl-2-benzothiazolamine (CAS 16954-69-1): Exact mass: 164.04082 Da; H-bond acceptors: 2; H-bond donors: 1; Rotatable bonds: 1 |
| Quantified Difference | Δ Exact mass = +17.99 Da; Δ H-bond acceptors = +2 |
| Conditions | Calculated molecular descriptors from standardized chemical structure databases (chem960.com, PubChem) |
Why This Matters
The additional 18 Da mass and two extra H-bond acceptor sites enable unequivocal analytical discrimination and may influence target binding and solubility, making the fluorinated compound a distinct chemical entity for procurement rather than an interchangeable analog.
- [1] PubChem. N-Methylbenzothiazol-2-amine (CAS 16954-69-1) Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/N-Methylbenzothiazol-2-amine View Source
